molecular formula C18H18IN3OS B2433014 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 1024202-13-8

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2433014
CAS No.: 1024202-13-8
M. Wt: 451.33
InChI Key: NCXWOYUIWARPJU-UHFFFAOYSA-N
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Description

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C18H18IN3OS It is characterized by the presence of an iodine atom, a phenylpiperazine moiety, and a benzamide group

Preparation Methods

The synthesis of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The iodine atom and the benzamide group may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity .

Properties

IUPAC Name

4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3OS/c19-15-8-6-14(7-9-15)17(23)20-18(24)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXWOYUIWARPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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